(2E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide
Overview
Description
(2E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features both chloro and fluoro substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2-chlorobenzaldehyde.
Formation of the Enamine: The aniline derivative reacts with the aldehyde under basic conditions to form the corresponding enamine.
Amidation: The enamine is then subjected to amidation using an appropriate amide-forming reagent, such as acetic anhydride or a carbodiimide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, solvent selection, and temperature control to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen substituents on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors. It could serve as a lead compound in drug discovery efforts.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-chlorophenyl)-3-(2-chlorophenyl)prop-2-enamide: Lacks the fluorine substituent.
(2E)-N-(4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide: Lacks the chlorine substituent on the 3-position of the phenyl ring.
(2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide: Lacks the chlorine substituent on the 2-position of the phenyl ring.
Properties
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(2-chlorophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-12-4-2-1-3-10(12)5-8-15(20)19-11-6-7-14(18)13(17)9-11/h1-9H,(H,19,20)/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSHACKKGVFFRR-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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